1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one
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Overview
Description
1-((1R,5S)-3-(methylthio)-8-azabicyclo[321]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one is an organic compound with complex molecular architecture, reflecting advanced synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize this compound, an initial key step is the formation of the bicyclic core, typically through an intramolecular cyclization reaction. The synthesis might start from a suitable precursor that already has the necessary substituents in place. Reactions might involve:
Intramolecular cyclization: : Using a catalyst or a base to induce the cyclization.
Thioether formation: : Introduction of the methylthio group through a substitution reaction using a reagent like methyl thiolate.
Industrial Production Methods
Industrial synthesis would scale up these reactions, requiring optimized conditions to maximize yield and purity:
Reactors: capable of handling high temperatures and pressures.
Continuous flow systems: to increase efficiency and consistency.
Purification techniques: like crystallization and chromatography to ensure compound quality.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various reactions, including:
Oxidation: : The thioether group can be oxidized to sulfoxide or sulfone using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The carbonyl group can be reduced to an alcohol using hydride donors such as sodium borohydride.
Substitution: : The phenyl group might undergo electrophilic substitution under specific conditions.
Common Reagents and Conditions
Oxidizing agents: : m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Bases: : Sodium hydroxide, potassium carbonate for deprotonation steps.
Major Products
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Alcohols from the reduction of the carbonyl group.
Substitution: : Varied phenyl derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, it serves as an intermediate in the preparation of more complex molecules, particularly those featuring bicyclic and thioether functionalities.
Biology and Medicine
Its structural components suggest potential as a ligand or inhibitor in biological assays. It may interact with enzymes or receptors, making it a candidate for pharmacological studies.
Industry
In materials science, the compound's unique structural features could be utilized in the design of novel polymers or as a precursor for specialized synthetic materials.
Mechanism of Action
Mechanism
This compound might act by binding to specific molecular targets, altering their function. For instance, if it targets a receptor, it could inhibit or stimulate the receptor's activity.
Molecular Targets and Pathways
Enzymes: : Potential interaction with oxidoreductases due to its redox-active groups.
Receptors: : Binding to GPCRs or ion channels given the bicyclic structure's mimicry of natural ligands.
Comparison with Similar Compounds
Similar Compounds
1-(3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylpropan-1-one: : Lacks the propoxy group, altering its chemical reactivity and biological activity.
1-((1R,5S)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one: : Lacks the methylthio group, affecting its oxidation behavior.
Uniqueness
The compound’s combination of a bicyclic system, a thioether, and a propoxyphenyl group makes it unique, offering distinct chemical reactivity and biological properties not seen in simpler analogs.
Hopefully, that gives you a clear, detailed understanding of the compound!
Properties
IUPAC Name |
1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2S/c1-3-12-23-18-9-4-15(5-10-18)6-11-20(22)21-16-7-8-17(21)14-19(13-16)24-2/h4-5,9-10,16-17,19H,3,6-8,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIRALMFXVKPQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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